

"3-Ethenylhexanoic acid" CAS number and identifiers

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Compound of Interest		
Compound Name:	3-Ethenylhexanoic acid	
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An In-depth Technical Guide to Valproic Acid

Introduction

Valproic acid (VPA), a branched-chain fatty acid, was first synthesized in 1882 by Beverly S. Burton.[1] Initially used as a solvent, its anticonvulsant properties were serendipitously discovered in 1962.[1] Since then, it has become a widely prescribed medication for epilepsy, bipolar disorder, and migraine prophylaxis.[2][3] Its broad spectrum of action is attributed to multiple mechanisms, including the modulation of neurotransmitter systems and epigenetic regulation through histone deacetylase (HDAC) inhibition.[1][4] This guide provides a comprehensive overview of valproic acid, focusing on its chemical identifiers, physicochemical properties, pharmacological actions, relevant experimental protocols, and its role in drug development.

Compound Identifiers and Physicochemical Properties

Valproic acid is a well-characterized molecule with established identifiers and properties.

Table 1: Identifiers for Valproic Acid



Identifier	Value
IUPAC Name	2-propylpentanoic acid[5]
CAS Number	99-66-1[5]
Molecular Formula	C ₈ H ₁₆ O ₂ [5]
Molecular Weight	144.21 g/mol [6]
InChI Key	NIJJYAXOARWZEE-UHFFFAOYSA-N[5]
SMILES	CCCC(CCC)C(=O)O[5]
Synonyms	2-Propylvaleric acid, Dipropylacetic acid, Depakene[5]

Table 2: Physicochemical Properties of Valproic Acid

Property	Value
Physical State	Clear, colorless liquid[5]
Boiling Point	222 °C (428 °F)[5][7]
Water Solubility	1.3 g/L[7]
рКа	~4.8
LogP	2.8[5]

Pharmacology and Mechanism of Action

The therapeutic effects of valproic acid are attributed to its multifaceted mechanism of action, which includes effects on neurotransmission and gene expression.

Modulation of GABAergic Neurotransmission

Valproic acid enhances the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It achieves this by:



- Inhibiting GABA degradation: VPA inhibits GABA transaminase, the enzyme responsible for breaking down GABA.[4]
- Increasing GABA synthesis: It may also stimulate the activity of glutamic acid decarboxylase,
 the enzyme that synthesizes GABA.[2]

Ion Channel Blockade

VPA has been shown to block voltage-gated sodium channels and T-type calcium channels.[4] [8] This action reduces neuronal excitability and contributes to its anticonvulsant effects.

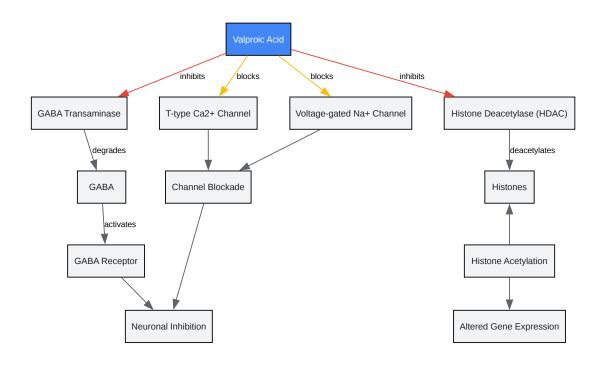
Histone Deacetylase (HDAC) Inhibition

Valproic acid is a known inhibitor of histone deacetylases, particularly class I HDACs.[1][4] By inhibiting HDACs, VPA leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. This epigenetic modulation is thought to contribute to its mood-stabilizing and potential anticancer effects.

Signaling Pathways

Valproic acid influences several intracellular signaling pathways. The primary mechanisms are depicted below.





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Figure 1. Primary Mechanisms of Action of Valproic Acid

Experimental Protocols

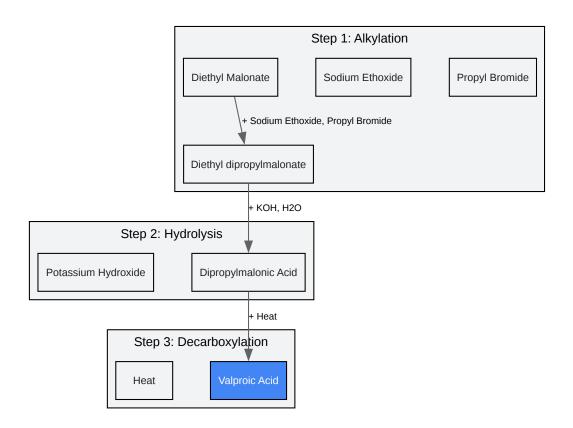
This section details common experimental procedures for the synthesis and analysis of valproic acid.

Synthesis of Valproic Acid

A common laboratory-scale synthesis of valproic acid involves the alkylation of a malonic ester. [9]



Workflow for Valproic Acid Synthesis



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Figure 2. Synthetic Workflow for Valproic Acid

Methodology:

 Alkylation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, followed by alkylation with two equivalents of an propyl halide (e.g., propyl bromide) to yield diethyl dipropylmalonate.[9]



- Hydrolysis: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, dipropylmalonic acid, using a strong base like potassium hydroxide, followed by acidification.
 [9]
- Decarboxylation: The dipropylmalonic acid is then heated, causing it to decarboxylate and yield valproic acid.[9]

Quantification of Valproic Acid in Human Plasma by HPLC-UV

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common method for the therapeutic drug monitoring of valproic acid.[10]

Table 3: HPLC-UV Method Parameters for Valproic Acid Analysis

Parameter	Condition
Sample Preparation	
Plasma Volume	0.25 mL[10]
Protein Precipitation	Acetonitrile (1:1 v/v)[10]
Chromatography	
Column	C18 (250 mm x 4.6 mm)[10]
Mobile Phase	Phosphate buffer:Acetonitrile (47.5:52.5, v/v)[10]
Flow Rate	1.2 mL/min[10]
Detection	
Wavelength	210 nm[11]
Performance	
Linearity Range	10 - 150 μg/mL[10]
Limit of Detection (LOD)	2.2 μg/mL[10]
Average Recovery	94.3%[10]



Experimental Workflow:

- Sample Preparation: Plasma samples are deproteinized by adding an equal volume of acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- Injection: A specific volume of the supernatant is injected into the HPLC system.
- Separation: The analyte is separated on a C18 reverse-phase column using an isocratic mobile phase of phosphate buffer and acetonitrile.[10]
- Detection: Valproic acid is detected by UV absorbance at 210 nm.[11]
- Quantification: The concentration of valproic acid in the sample is determined by comparing
 its peak area to a standard curve generated from samples with known concentrations.

Pharmacokinetics and Drug Development

Understanding the pharmacokinetic profile of valproic acid is crucial for its clinical use and for the development of new derivatives.

Table 4: Pharmacokinetic Parameters of Valproic Acid

Parameter	Value
Bioavailability	~100% (oral)[12]
Protein Binding	80-90%[1]
Volume of Distribution	0.1 - 0.4 L/kg[13]
Metabolism	Hepatic (glucuronidation, β -oxidation, CYP-mediated oxidation)[1][14]
Elimination Half-life	9 - 16 hours[1]
Excretion	Primarily renal[1]

Drug Development and Future Directions



The simple chemical structure of valproic acid has allowed for the development of various derivatives and prodrugs aimed at improving its therapeutic index.[15] Research efforts have focused on synthesizing analogs with increased potency and reduced side effects, such as hepatotoxicity and teratogenicity.[15] Furthermore, the discovery of its HDAC inhibitory activity has opened new avenues for its potential application in oncology and neurodegenerative diseases.[14] The development of novel analytical methods, including those that do not require derivatization, continues to improve the efficiency and sensitivity of valproic acid monitoring in both clinical and research settings.[16]

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